1,2-Dilinoleoylglycerol
Overview
Description
Synthesis Analysis
The synthesis of 1,2-Dilinoleoylglycerol and related diacylglycerols can be achieved through both enzymatic and chemical methods. For instance, 1,3-diacylglycerols have been synthesized by combining enzymatic and chemical methods, starting from regioisomerically pure 1,3-dilauroylglycerol or 1,3-dimyristoylglycerol obtained from glycerol and vinyl esters of carboxylic acids using lipase from Mucor mihei (Haftendorn & Ulbrich-hofmann, 1995). This highlights the versatility of enzymatic methods in synthesizing specific diacylglycerol configurations, which can be applied or adapted for the synthesis of 1,2-Dilinoleoylglycerol.
Molecular Structure Analysis
The molecular structure of diacylglycerols, including 1,2-Dilinoleoylglycerol, plays a crucial role in determining their physical and chemical properties. The crystal structure of related diacylglycerols, such as 2,3-dilauroyl-D-glycerol, reveals how the glycerol backbone and fatty acid chains are arranged, which is essential for understanding the molecular conformation of 1,2-Dilinoleoylglycerol (Pascher, Sundell, & Hauser, 1981).
Chemical Reactions and Properties
1,2-Dilinoleoylglycerol, like other diacylglycerols, can undergo various chemical reactions, including esterification and transesterification. These reactions are fundamental in modifying the molecule for specific applications or further studies. The enzymatic synthesis of symmetrical 1,3-diacylglycerols by direct esterification of glycerol in a solvent-free system showcases the chemical versatility of diacylglycerols (Roşu, Yasui, Iwasaki, & Yamane, 1999).
Physical Properties Analysis
The physical properties of 1,2-Dilinoleoylglycerol, including melting point, solubility, and phase behavior, are influenced by its molecular structure. The study of mixed-chain triacylglycerols provides insights into the physical behavior and polymorphism of molecules similar to 1,2-Dilinoleoylglycerol, highlighting difficulties in chain packing and the resulting polymorphism (Di & Small, 1993).
Chemical Properties Analysis
The chemical properties of 1,2-Dilinoleoylglycerol, including reactivity and stability, are crucial for its potential applications. The synthesis and evaluation of glyceric acid derivatives, such as dilinoleoyl-D-glyceric acid, demonstrate the exploration of 1,2-Dilinoleoylglycerol's chemical properties and its cytotoxicity, providing a basis for understanding its interaction with biological systems (Sato, Habe, Fukuoka, Kitamoto, & Sakaki, 2011).
Scientific Research Applications
Regulation of Enzymatic Activities : 1,2-DLG levels can induce protein kinase C-independent translocation of a regulatory enzyme, enhancing phosphatidylcholine synthesis and cytidylyltransferase activity in GH3 pituitary cells (Kolesnick & Hemer, 1990).
Stimulation of Human Polymorphonuclear Leukocytes : 1,2'-diacylglycerol hydroperoxides, closely related to 1,2-DLG, can stimulate human polymorphonuclear leukocytes, suggesting a potential role in pathophysiology (Yamamoto et al., 1997).
Biomedical Applications of Related Compounds : Dendritic polyglycerols, similar in structure to 1,2-DLG, are used in nanomedicine, drug delivery, and regenerative medicine due to their chemical stability and biocompatibility (Calderón et al., 2010).
Synthesis of Optically Active Polyunsaturated Diacylglycerols : Research has demonstrated methods for synthesizing optically active polyunsaturated diacylglycerols, including 1,2-dilinoleoyl-sn-glycerol, for potential applications in various fields (Duralski et al., 1989).
Structural Studies in Bilayers : Studies on 1,2-DLG in egg phospholipid bilayers have contributed to understanding molecular conformations and interactions in biological membranes (Hamilton et al., 1991).
Therapeutic Applications in Neurotransmitter Regulation : Compounds like 2-Arachidonoylglycerol (2-AG), structurally similar to 1,2-DLG, play a crucial role in regulating neurotransmitter release and brain functions, offering therapeutic potential (Baggelaar et al., 2018).
Future Directions
1,2-Dilinoleoylglycerol has potential applications in various areas. It can be used as a food additive to adjust various dairy products and pastries, providing a good texture and taste . Moreover, it can also be used in drug formulations as a solubilizer and diluent, which can help improve the solubility and permeability of drugs . The preparation method of 1,2-Dilinoleoylglycerol is usually realized by the esterification reaction under the catalysis of a catalyst .
properties
IUPAC Name |
[3-hydroxy-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] (9Z,12Z)-octadeca-9,12-dienoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H68O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-36-37(35-40)44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h11-14,17-20,37,40H,3-10,15-16,21-36H2,1-2H3/b13-11-,14-12-,19-17-,20-18- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQGBAQLIFKSMEM-MAZCIEHSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCC=CCC=CCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\CCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCC/C=C\C/C=C\CCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H68O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701021208 | |
Record name | (9Z,12Z)-Octadeca-9,12-dienoic acid, diester with glycerol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701021208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
617.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Dilinoleoylglycerol | |
CAS RN |
2442-62-8, 30606-27-0 | |
Record name | 1,2-Dilinolein | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2442-62-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2-Dilinoleoylglycerol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002442628 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Glyceryl dilinoleate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030606270 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (9Z,12Z)-Octadeca-9,12-dienoic acid, diester with glycerol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701021208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (9Z,12Z)-octadeca-9,12-dienoic acid, diester with glycerol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.675 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | GLYCERYL 1,2-DILINOLEATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GF64S3WTPE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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